- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in FilmsACS Omega, 2018, 3(3), 2673-2682,
Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

914306-50-6 structure
Produktname:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
CAS-Nr.:914306-50-6
MF:C21H24N2
MW:304.428665161133
MDL:MFCD27923076
CID:1016424
PubChem ID:58037491
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
- 1-(2,6-diisopropylphenyl)-2-phenylimidazole
- 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
- AK142553
- AX8282372
- 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
- 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)
- 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole
- CS-0154310
- DS-6458
- 914306-50-6
- MFCD27923076
- AKOS022175028
- C77122
- 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
- SCHEMBL2040213
- C21H24N2
- DA-31523
- DTXSID50728686
-
- MDL: MFCD27923076
- Inchi: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
- InChI-Schlüssel: DGCQHTACQZUATF-UHFFFAOYSA-N
- Lächelt: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1
Berechnete Eigenschaften
- Genaue Masse: 304.19400
- Monoisotopenmasse: 304.193948774g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 343
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topologische Polaroberfläche: 17.8
Experimentelle Eigenschaften
- Siedepunkt: 454.5°C at 760 mmHg
- PSA: 17.82000
- LogP: 5.78610
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Zolldaten
- HS-CODE:2933290090
- Zolldaten:
China Zollkodex:
2933290090Übersicht:
293309090. Andere Verbindungen mit nicht verschmolzenem Imidazolring in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
293309090. andere Verbindungen, die einen nicht verwendeten Imidazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-200mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95+% | 200mg |
1049.0CNY | 2021-07-12 | |
Chemenu | CM187325-5g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 5g |
$1346 | 2021-08-05 | |
Ambeed | A193706-250mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 250mg |
$56.0 | 2024-08-02 | |
Chemenu | CM187325-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 1g |
$106 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95+% | 100mg |
766CNY | 2021-05-08 | |
abcr | AB528119-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; . |
914306-50-6 | 1g |
€281.50 | 2025-02-20 | ||
A2B Chem LLC | AI61203-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |
914306-50-6 | 95% | 1g |
$108.00 | 2024-07-18 | |
1PlusChem | 1P00IH4J-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |
914306-50-6 | 95% | 100mg |
$27.00 | 2024-04-20 | |
1PlusChem | 1P00IH4J-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |
914306-50-6 | 95% | 1g |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AI61203-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |
914306-50-6 | 95% | 100mg |
$25.00 | 2024-07-18 |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Water ; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Referenz
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Referenz
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
Referenz
- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in FilmsACS Omega, 2018, 3(3), 2673-2682,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux
1.3 Solvents: Water ; 1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux
1.3 Solvents: Water ; 1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Referenz
- Exploration of bis(arylimidazole) Iridium picolinate complexesChemRxiv, 2017, 1, 1-7,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Referenz
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, < 0 °C; 1 h, < 0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Referenz
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Referenz
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; overnight, rt
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Referenz
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Referenz
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Referenz
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Referenz
- Exploration of bis(arylimidazole) Iridium picolinate complexesChemRxiv, 2017, 1, 1-7,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Referenz
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole LigandsOrganometallics, 2014, 33(13), 3464-3473,
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials
- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-
- Benzenamine, N-(2,2-diethoxyethyl)-2,6-bis(1-methylethyl)-
- Benzoic acid
- Borate(1-),tetrafluoro-
- 2,6-bis(propan-2-yl)aniline
- 2-Bromo-1,1-diethoxyethane
- Iodobenzene
- 2,2-diethoxyethan-1-amine
- 1-(2,6-Diisopropylphenyl)imidazole
- N-[2,6-Bis(1-methylethyl)phenyl]benzenecarboximidoyl chloride
- Benzoyl chloride
- Glyoxal
- N-[2,6-Bis(1-methylethyl)phenyl]-N′-(2,2-diethoxyethyl)benzenecarboximidamide
- N-[2,6-Bis(1-methylethyl)phenyl]-N-(2-oxoethyl)benzamide
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Verwandte Literatur
-
Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246
-
Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034
-
Qiang Wang,Fabien Lucas,Cassandre Quinton,Yang-Kun Qu,Jo?lle Rault-Berthelot,Olivier Jeannin,Sheng-Yi Yang,Fan-Cheng Kong,Sarvendra Kumar,Liang-Sheng Liao,Cyril Poriel,Zuo-Quan Jiang Chem. Sci. 2020 11 4887
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Reinheit:99%
Menge:1g
Preis ($):167.0